1-(7H-purin-6-yl)piperidine-4-carboxamide
Overview
Description
“1-(7H-purin-6-yl)piperidine-4-carboxamide” is a compound that has been studied for its potential as an inhibitor of protein kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival . It’s worth noting that the signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Molecular Structure Analysis
The molecular structure of “1-(7H-purin-6-yl)piperidine-4-carboxamide” is complex. It’s important to note that the compound binds to the ATP binding site, lying along the P-loop, while the activation loop stays in the inactive form .Chemical Reactions Analysis
The compound is an ATP-competitive, nanomolar inhibitor with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It’s also worth noting that the compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H14N6 and an average mass of 218.258 Da . It’s important to note that the compound is a potent and orally bioavailable inhibitor of PKB .Scientific Research Applications
Anti-Tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Drug Design
Piperidines, including “1-(7H-purin-6-yl)piperidine-4-carboxamide”, are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
The compound has been used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anti-Cancer Agents
A series of N-(piperidine-4-yl) benzamide compounds, which could potentially include “1-(7H-purin-6-yl)piperidine-4-carboxamide”, were synthesized and investigated for their effect against cancer cells .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Pharmaceutical Applications
The compound has been used in the pharmaceutical applications of synthetic and natural piperidines. It has also been used in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
The primary target of 1-(7H-purin-6-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
1-(7H-purin-6-yl)piperidine-4-carboxamide acts as an ATP-competitive inhibitor of PKB . It binds to the ATP binding site of PKB, lying along the P-loop . This compound has been identified as a potent and orally bioavailable inhibitor of PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound is orally bioavailable . .
Result of Action
The compound inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .
Future Directions
The future directions for the study of “1-(7H-purin-6-yl)piperidine-4-carboxamide” could involve further optimization of the compound to improve its selectivity and potency as an inhibitor of PKB . Additionally, more in-depth studies could be conducted to better understand the compound’s mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
1-(7H-purin-6-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-9(18)7-1-3-17(4-2-7)11-8-10(14-5-13-8)15-6-16-11/h5-7H,1-4H2,(H2,12,18)(H,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKOOAWJSYVLQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353876 | |
Record name | 1-(7H-purin-6-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7H-purin-6-yl)piperidine-4-carboxamide | |
CAS RN |
537667-04-2 | |
Record name | 1-(7H-purin-6-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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